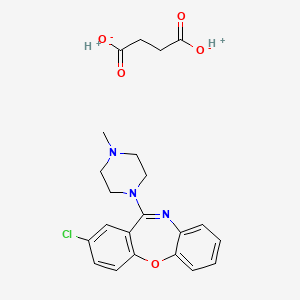

Loxapine succinate

描述

洛沙平琥珀酸盐是一种三环抗精神病药物,主要用于治疗精神分裂症。 它属于二苯并恶氮杂卓类,结构上类似于氯氮平 . 洛沙平琥珀酸盐以其镇静作用而闻名,有多种剂型,包括口服、肌内注射和吸入 .

准备方法

合成路线和反应条件

洛沙平的制备涉及多个步骤。最初,在有机溶剂中进行化合物 I 和化合物 II 之间的缩合反应,得到中间体 III。该中间体经过还原缩合反应生成中间体 IV。 最后,中间体 IV 与 N-甲基哌嗪反应生成目标化合物 .

工业生产方法

洛沙平琥珀酸盐的工业生产遵循类似的合成路线,但针对更高的收率和纯度进行了优化。 所使用的试剂和原料易于获得,使该工艺适合大规模生产 .

化学反应分析

反应类型

洛沙平琥珀酸盐会发生各种化学反应,包括:

氧化: 洛沙平可以被氧化形成其代谢产物。

还原: 还原反应可以将洛沙平转化为其还原形式。

取代: 取代反应可以在洛沙平分子上的特定位点发生.

常用试剂和条件

这些反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及甲苯和乙醇等各种溶剂 .

主要产物

科学研究应用

洛沙平琥珀酸盐在科学研究中具有广泛的应用:

作用机制

洛沙平琥珀酸盐通过拮抗多巴胺和血清素受体发挥作用。它主要靶向多巴胺 D2 受体和血清素 5-HT2 受体。 这种拮抗作用导致皮质下抑制区的兴奋性降低,从而导致镇静和抑制攻击行为 .

相似化合物的比较

洛沙平琥珀酸盐在结构上类似于氯氮平,属于同一二苯并恶氮杂卓类。 它在药理特性和副作用方面有所不同。其他类似化合物包括:

氯氮平: 以治疗难治性精神分裂症的疗效而闻名,但发生粒细胞缺乏症的风险更高.

喹硫平: 一种非典型抗精神病药物,作用谱更广,但副作用谱不同.

利培酮: 一种部分多巴胺激动剂,其作用机制与洛沙平不同.

生物活性

Loxapine succinate, a derivative of the antipsychotic agent loxapine, is primarily used in the treatment of schizophrenia. However, recent research has highlighted its diverse biological activities beyond its psychotropic effects. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

This compound is a tricyclic dibenzoxazepine derivative with a chemical structure that allows it to interact with various neurotransmitter receptors. It primarily acts as an antagonist at dopamine D2 receptors, which is central to its antipsychotic effects. Additionally, this compound exhibits significant affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C, contributing to its atypical antipsychotic profile.

Receptor Binding Affinity

The binding affinity of this compound for various receptors is summarized in the following table:

| Receptor Type | Affinity (Kb value) |

|---|---|

| D2 | <2 nM |

| 5-HT2A | <2 nM |

| D1 | 12–29 nM |

| D4 | 12–29 nM |

| D5 | 12–29 nM |

| D3 | >1 µM |

| 5-HT1A | >1 µM |

This data indicates that this compound has a high affinity for dopamine and serotonin receptors, which is critical for its therapeutic effects in psychiatric disorders .

Antiviral Activity

Recent studies have identified this compound as an inhibitor of hepatitis A virus (HAV) replication. In vitro and in vivo experiments demonstrated that this compound effectively reduces HAV RNA levels without significant cytotoxicity. The compound does not inhibit viral entry but significantly affects viral RNA replication, suggesting a unique mechanism of action independent of its dopaminergic activity.

Key Findings from Research

- Inhibition of HAV Replication : this compound showed strong inhibition of HAV RNA replication in cell cultures and animal models .

- Resistance Mechanisms : Mutations in the HAV 2C protein were observed in viruses exposed to this compound, indicating a potential pathway for resistance development .

- Animal Studies : Administration of this compound in HAV-infected mice resulted in decreased levels of fecal and intrahepatic HAV RNA, highlighting its potential as an antiviral agent .

Clinical Applications and Case Studies

This compound has been evaluated in various clinical settings beyond its primary use as an antipsychotic. Notable case studies include:

- Schizophrenia Management : Clinical trials have shown that this compound is effective in managing acute psychotic episodes with a favorable side effect profile compared to traditional antipsychotics .

- Rapid Tranquilization : this compound has been employed in emergency settings for rapid tranquilization, demonstrating efficacy in reducing agitation and aggression in psychiatric patients .

属性

IUPAC Name |

butanedioic acid;8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O.C4H6O4/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;5-3(6)1-2-4(7)8/h2-7,12H,8-11H2,1H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZBAXDVDZTKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1977-10-2 (Parent) | |

| Record name | Loxapine succinate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027833643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045227 | |

| Record name | Loxapine succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27833-64-3 | |

| Record name | Loxapine succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27833-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loxapine succinate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027833643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loxapine succinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Loxapine succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic acid, compound with 2-chloro-11-(4-methylpiperazin-1-yl)dibenz[b,f][1,4]oxazepine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOXAPINE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X59SG0MRYU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Loxapine succinate functions as a dopamine receptor antagonist. [] By blocking dopamine receptors, particularly the D2 subtype, in areas of the brain associated with emotion and behavior, this compound helps reduce the hallucinations and delusions characteristic of schizophrenia. [, ] This mechanism is shared by many other antipsychotic agents. [, ]

A: Research indicates that in addition to its high affinity for D2 receptors, loxapine also exhibits intermediate binding affinity for dopamine D1, D4, and D5 receptors, as well as the serotonin 5-HT2C receptor. [] This broader receptor profile may contribute to its clinical effects and side effect profile. []

A: this compound is a salt composed of the protonated loxapine cation and the succinate anion. Its molecular formula is C18H19ClN3O(+)·C4H5O4(-), and its molecular weight is 441.9 g/mol. []

ANone: this compound is primarily investigated for its therapeutic properties as an antipsychotic agent and does not exhibit significant catalytic properties. Therefore, this section is not applicable.

A: Yes, density functional theory calculations were used to optimize the crystal structure of this compound derived from powder X-ray diffraction data. [] These calculations were instrumental in accurately determining hydrogen atom positions and verifying the salt configuration. []

A: this compound is available in both oral (capsules and oral concentrate) and intramuscular formulations. [, , ] The oral concentrate formulation allows for rapid dosage adjustments, which is beneficial in managing acute schizophrenic episodes. []

A: Loxapine is well-absorbed following oral administration, and it undergoes extensive metabolism in the liver. [] Three main metabolites have been identified in urine: aromatic ring-hydroxy loxapine, desmethyl loxapine, and loxapine-N-oxide. []

A: this compound has been extensively studied in both preclinical and clinical settings. Animal models have been used to assess its neuroleptic potency, demonstrating a correlation between its prolactin-stimulating effects in rats and its antipsychotic potency in humans. [] Numerous clinical trials have demonstrated its efficacy in treating acute and chronic schizophrenia, with comparable effectiveness to other antipsychotic agents like chlorpromazine and trifluoperazine. [, , , , , , , , , , ]

A: While specific resistance mechanisms haven't been extensively studied in the context of this compound treatment for schizophrenia, a recent study focusing on its antiviral activity against Hepatitis A Virus (HAV) identified mutations in the viral protein 2C that confer resistance. [] These mutations hinder the binding of loxapine to the viral protein, impacting its efficacy. [] Further research is needed to elucidate if similar mechanisms of resistance could arise in the context of schizophrenia treatment.

ANone: While this Q&A focuses on the scientific aspects of this compound, it is crucial to acknowledge that like all medications, it can cause side effects. Individuals should consult with their healthcare provider for any concerns about potential side effects or risks associated with this medication.

A: Researchers are exploring transdermal delivery of this compound using permeation enhancers like ginger oil to improve its penetration through the skin. [] This approach aims to enhance patient compliance and potentially reduce side effects associated with oral or intramuscular administration.

ANone: Information about specific biomarkers for predicting this compound efficacy or monitoring treatment response is limited in the provided research. Further investigation is needed to identify reliable biomarkers.

A: High-performance liquid chromatography (HPLC) [, , ] and gas chromatography (GC) [] coupled with mass spectrometry are commonly employed to determine this compound concentrations in plasma and urine. These methods offer high sensitivity and specificity for accurate quantification. [, ]

A: While the provided research primarily focuses on the pharmaceutical aspects of this compound, a recent study identified its impact on the gut microbiome, highlighting the broader ecological implications of drug use. [] This study revealed that entacapone, a drug often co-prescribed with loxapine, disrupts the gut microbiome by sequestering iron. [] This finding underscores the need to evaluate the environmental fate and potential ecological impact of pharmaceuticals like this compound.

A: Yes, the developed HPLC and LC-MS/MS methods for loxapine determination have been validated according to ICH guidelines, ensuring their accuracy, precision, specificity, linearity, and sensitivity for reliable analysis. [, ]

ANone: As a pharmaceutical product, this compound production and distribution are subject to rigorous quality control measures to ensure its safety, efficacy, and consistency. These measures adhere to strict regulatory guidelines, although specific details are not provided in the research.

ANone: The provided research primarily focuses on the pharmacological and clinical aspects of this compound, and specific details regarding these areas are not available. Further research is required to address these aspects.

A: this compound was first introduced in the 1970s as an antipsychotic medication. [] Early studies recognized its efficacy in managing symptoms of schizophrenia, with comparable results to established antipsychotics like chlorpromazine. [, , ] Since then, numerous clinical trials and research efforts have further elucidated its efficacy, safety profile, and potential applications.

A: this compound research extends beyond traditional pharmacology and psychiatry, demonstrating cross-disciplinary applications. For instance, its recent identification as an inhibitor of Hepatitis A Virus replication highlights its potential in antiviral drug development. [] This discovery resulted from collaborative efforts between virologists and pharmacologists, underscoring the value of interdisciplinary research. Additionally, ongoing research exploring its transdermal delivery utilizing permeation enhancers like ginger oil exemplifies collaboration between pharmaceutical scientists and formulation experts. [] This synergistic approach aims to optimize drug delivery and improve patient outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。